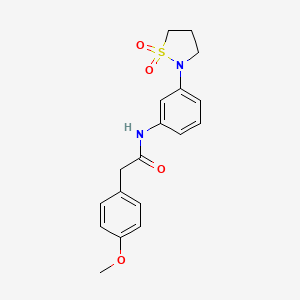

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide

Description

N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a 1,1-dioxidoisothiazolidine ring fused to a phenyl group and a 4-methoxyphenylacetamide side chain. The 1,1-dioxidoisothiazolidine moiety contributes to its electron-withdrawing properties and metabolic stability, while the 4-methoxyphenyl group enhances lipophilicity and receptor binding affinity .

Properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-24-17-8-6-14(7-9-17)12-18(21)19-15-4-2-5-16(13-15)20-10-3-11-25(20,22)23/h2,4-9,13H,3,10-12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPOAMCWZYZZGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C19H22N2O5S

- Molecular Weight : 378.45 g/mol

- IUPAC Name : this compound

- SMILES Notation : COc1ccc(cc1)C(=O)N(c2ccccc2)c3s(=O)(=O)n(c3cc(c2)C(=O)N(C(C(=O)O)c4ccccc4)c5ccccc5)

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyphenylacetyl chloride with 3-amino-1,1-dioxidoisothiazolidine under controlled conditions. The reaction can be optimized using various solvents and catalysts to enhance yield and purity.

Antimicrobial Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, research on related isothiazolidine derivatives has shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Isothiazolidine Derivative A | S. aureus | 18 |

| Isothiazolidine Derivative B | E. coli | 16 |

| This compound | TBD | TBD |

Anticancer Activity

The compound's potential as an anticancer agent is under investigation. Preliminary data suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis through mitochondrial pathways . The interaction with heat shock protein 90 (HSP90), a key regulator in cancer cell survival, has been noted as a possible mechanism of action .

The proposed mechanism for the biological activity of this compound involves:

- Inhibition of Enzymatic Activity : The compound may bind to specific enzymes involved in cellular metabolism and proliferation.

- Interaction with Cellular Receptors : It could modulate receptor activity associated with cell signaling pathways.

- Induction of Oxidative Stress : The presence of the dioxidoisothiazolidine moiety may contribute to increased oxidative stress in target cells, leading to cell death.

Case Studies

A notable case study highlighted the effectiveness of similar compounds in treating multidrug-resistant bacterial infections. In vitro tests demonstrated that certain derivatives could restore sensitivity to antibiotics in resistant strains .

Study Details:

- Objective : To evaluate the efficacy of isothiazolidine derivatives against resistant bacterial strains.

- Methodology : MIC (Minimum Inhibitory Concentration) assays were performed.

- Results : Significant reduction in bacterial load was observed with certain derivatives when combined with standard antibiotics.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Observations:

Structural Variations: The target compound shares the 1,1-dioxidoisothiazolidine moiety with ’s compound but differs in the indazole vs. phenyl core. 4-Methoxyphenyl substituents are common in adenosine receptor antagonists (e.g., ) and anticancer agents (e.g., ), suggesting this group enhances binding to diverse targets. Thiazolidinone and tetrahydrothiophene sulfone derivatives () exhibit distinct electronic profiles compared to the isothiazolidine-based compounds.

Pharmacological Profiles: The target compound and ’s analogue both inhibit proliferation in uterine myoma cells via PARP fragmentation but lack cardiovascular toxicity at effective doses . Thiadiazole-based acetamides (e.g., ) show high selectivity for adenosine receptors, indicating that heterocycle choice critically influences target specificity.

Comparative Efficacy and Limitations

- Efficacy: The target compound’s antiproliferative activity is comparable to cisplatin derivatives (e.g., ’s thiazolinone compound with IC₅₀ values in the µM range) but with reduced off-target toxicity . ’s thiadiazole derivative exhibits superior receptor binding (Ki < 1 nM) due to optimized methoxy positioning .

- Limitations: Limited solubility of the 1,1-dioxidoisothiazolidine derivatives may restrict bioavailability, necessitating formulation improvements . Thiazolidinone-based analogues () show higher metabolic clearance in preclinical models.

Q & A

Q. What are the optimal synthetic routes for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring with the isothiazolidin-1,1-dioxide moiety, followed by coupling with the 4-methoxyphenylacetamide group. Key steps include:

-

Ring sulfonation : Sulfur-containing precursors are oxidized to form the isothiazolidin-1,1-dioxide group under controlled conditions (e.g., using H2O2 or m-CPBA) .

-

Amide coupling : Employing reagents like EDC/HOBt or DCC to ensure efficient amide bond formation between intermediates .

-

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating high-purity product (>95%) .

-

Optimization : Reaction temperature (60–80°C) and solvent choice (DMF or THF) significantly affect yield (reported 45–68%) .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Sulfonation | H2O2, AcOH, 70°C | 52 | 90 |

| Amidation | EDC, HOBt, DMF, RT | 68 | 95 |

Q. How can structural confirmation of this compound be achieved using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy :

- <sup>1</sup>H NMR : Confirm the presence of methoxy protons (δ 3.8–3.9 ppm), aromatic protons (δ 6.8–7.5 ppm), and acetamide NH (δ 8.2–8.5 ppm) .

- <sup>13</sup>C NMR : Identify carbonyl carbons (δ 168–170 ppm) and isothiazolidin-dioxide sulfur-bound carbons (δ 50–55 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected ~388–407 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolve 3D conformation, particularly the dihedral angle between the isothiazolidin and phenyl rings .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory bioactivity data in studies of this compound analogs?

- Methodological Answer :

-

Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) to minimize variability .

-

SAR Analysis : Compare substituent effects (e.g., methoxy vs. ethoxy groups on phenyl rings) to identify structural determinants of activity .

-

Dose-Response Curves : Calculate IC50 values across multiple replicates to assess reproducibility .

-

Computational Modeling : Perform docking studies (e.g., with AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs .

- Example Contradiction :

-

: Imidazo-pyridazine analogs show potent anti-tubercular activity (IC50 < 1 µM).

-

: Oxalamide derivatives with similar substituents show no activity.

-

Resolution : Test both compounds under identical assay conditions and analyze lipophilicity (logP) differences affecting membrane permeability .

Q. How can researchers design experiments to evaluate the metabolic stability of this compound?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS over 60 minutes .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .

- Metabolite Identification : Employ high-resolution mass spectrometry (HRMS) to detect phase I (oxidation) and phase II (glucuronidation) metabolites .

- Data Interpretation : Calculate half-life (t1/2) and intrinsic clearance (Clint) to prioritize analogs with favorable pharmacokinetics .

Q. What advanced techniques are recommended for studying the compound’s interaction with biological membranes?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to lipid bilayers or membrane proteins .

- Molecular Dynamics (MD) Simulations : Simulate insertion into lipid bilayers (e.g., POPC membranes) using GROMACS .

- Fluorescence Anisotropy : Assess membrane fluidity changes upon compound addition .

- Critical Parameters : LogP (optimal 2–3), polar surface area (<90 Ų), and hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.